molecular formula C13H15ClO4 B3058032 Benzyl chloromethyl pentanedioate CAS No. 87343-61-1

Benzyl chloromethyl pentanedioate

Cat. No.: B3058032
CAS No.: 87343-61-1
M. Wt: 270.71 g/mol
InChI Key: WBLPANGSHMDGIV-UHFFFAOYSA-N
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Description

Benzyl chloromethyl pentanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group, a chloromethyl group, and a pentanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl chloromethyl pentanedioate can be synthesized through the esterification of pentanedioic acid with benzyl chloromethyl ether. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound suitable for various applications.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The benzyl group in this compound can be oxidized to form benzaldehyde or benzoic acid under appropriate conditions using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The ester functional group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

Major Products:

    Substitution: Formation of benzyl hydroxymethyl pentanedioate, benzyl aminomethyl pentanedioate, or benzyl thiomethyl pentanedioate.

    Oxidation: Formation of benzaldehyde or benzoic acid.

    Reduction: Formation of benzyl chloromethyl pentanediol.

Scientific Research Applications

Benzyl chloromethyl pentanedioate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for targeted therapy.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of benzyl chloromethyl pentanedioate involves its interaction with specific molecular targets and pathways. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules such as proteins and nucleic acids. This can lead to the modification of the biological activity of these molecules, affecting various cellular processes.

Comparison with Similar Compounds

  • Benzyl chloromethyl acetate
  • Benzyl chloromethyl butanoate
  • Benzyl chloromethyl hexanedioate

Comparison: Benzyl chloromethyl pentanedioate is unique due to its specific ester structure, which imparts distinct chemical properties compared to other similar compounds. The presence of the pentanedioate moiety provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis. Additionally, its reactivity towards nucleophiles and oxidizing agents makes it suitable for a wide range of chemical transformations.

Properties

IUPAC Name

1-O-benzyl 5-O-(chloromethyl) pentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO4/c14-10-18-13(16)8-4-7-12(15)17-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLPANGSHMDGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCC(=O)OCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599252
Record name Benzyl chloromethyl pentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87343-61-1
Record name Benzyl chloromethyl pentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1.5 g (3.75 mmole) tetrabutylammonium benzyl glutarate and 20 ml chloroiodomethane is stirred at room temperature for three hours and concentrated in vacuo to a viscous oil. The oil is taken up in 20 ml ethyl acetate and 30 ml hexane and filtered to remove tetrabutylammonium iodide. The solvent is evaporated in vacuo and the residue purified by chromatography on 75 g silica gel, eluting with 70:30 ethyl acetate/hexane by volume. Fractions (15 ml) were collected every 0.7 minutes. The fractions containing the desired product (fractions 8-11) are combined and the solvent evaporated in vacuo to yield 0.55 g (62.5%) of the desired product. 1H-NMR (CDCl3) ppm (delta): 1.65-2.2 (m, 2H), 2.26-2.64 (m, 4H), 5.1 (s, 2H), 5.65 (s, 2H), 7.3 (s, 5H).
Name
tetrabutylammonium benzyl glutarate
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
62.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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